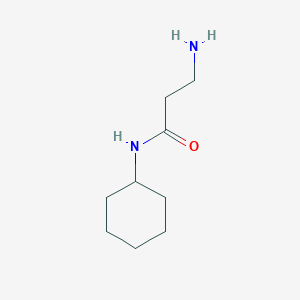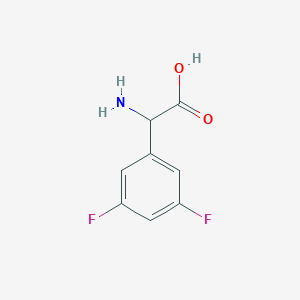
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene, also known as BMMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene is not yet fully understood. However, it is believed to interact with specific biological targets through covalent bonding, resulting in changes in the structure and function of the target molecules. This interaction can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene is its high reactivity and selectivity, making it a useful reagent for the synthesis of other compounds. However, its high reactivity can also be a limitation, as it can result in unwanted side reactions and the formation of impurities. Additionally, its potential toxicity and environmental impact must be considered when using 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene in lab experiments.
Orientations Futures
There are several future directions for research on 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene. One potential direction is the development of new drugs and pharmaceuticals based on its ability to interact with specific biological targets. Another direction is the exploration of its potential applications in the field of materials science, where it could be used in the synthesis of new materials with specific properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene and its potential toxicity and environmental impact.
Méthodes De Synthèse
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation and nucleophilic substitution reactions. One of the most commonly used methods involves the reaction of 1-bromo-4-methylbenzene with 2-methyl-2-butanol in the presence of an acid catalyst such as aluminum chloride. This reaction results in the formation of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has shown promising results in various scientific research applications. One of the most significant applications is in the field of organic chemistry, where it is used as a reagent for the synthesis of other compounds. 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has also been used in the development of new drugs and pharmaceuticals due to its ability to interact with specific biological targets.
Propriétés
Numéro CAS |
149530-71-2 |
|---|---|
Nom du produit |
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene |
Formule moléculaire |
C12H17Br |
Poids moléculaire |
241.17 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H17Br/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3 |
Clé InChI |
JDDZWTOEVISSBR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)CBr |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)CBr |
Synonymes |
1-BroMMethyl-4-(1,1-diMethylpropyl)-benzol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



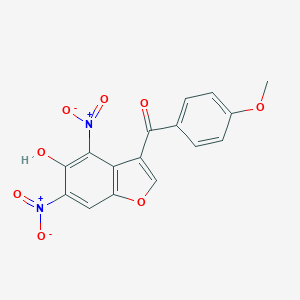

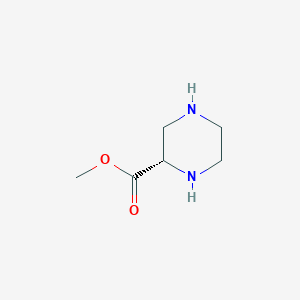
![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)
![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)

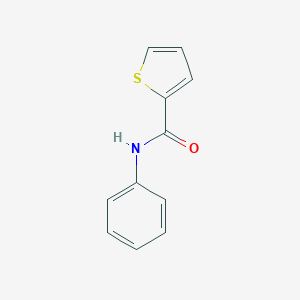
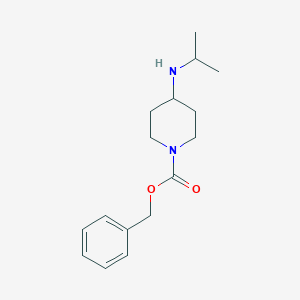
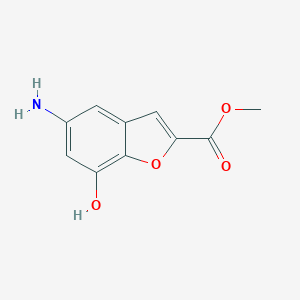
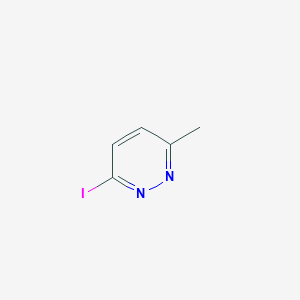
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)
